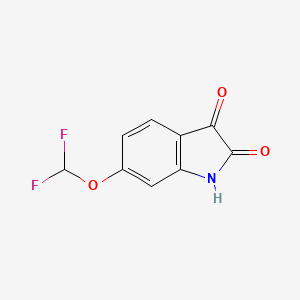

6-(Difluoromethoxy)indoline-2,3-dione

Description

Historical Development and Broad Relevance of the Indoline-2,3-dione (Isatin) Nucleus in Chemical Research

First isolated in 1840 by Otto Linné Erdman and Auguste Laurent as a product of the oxidation of indigo (B80030) dye, isatin (B1672199) (1H-indole-2,3-dione) has a rich history in chemical research. wikipedia.orgijrrjournal.com This endogenous compound, found in both plants and mammals, quickly garnered attention for its versatile chemical nature. wikipedia.orgresearchgate.net The isatin core is a valuable building block for the synthesis of a wide array of heterocyclic compounds and has been extensively studied for its diverse pharmacological activities. researchgate.netnih.gov Its derivatives have shown potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral agents. nih.govresearchgate.net The reactivity of the isatin moiety, including reactions like oxidation, ring expansion, and various condensation reactions, allows for the creation of other biologically significant molecules like 2-oxindoles and tryptanthrin. nih.gov The continued exploration of isatin and its derivatives underscores its enduring importance in medicinal chemistry and drug discovery. nih.govresearchgate.net

Fundamental Structural Characteristics of the Indoline-2,3-dione System

The structure of isatin is characterized by a fused bicyclic system comprising a benzene (B151609) ring and a pyrrolidine (B122466) ring, forming a 2,3-dihydroindole. hmdb.ca This core is distinguished by the presence of two carbonyl groups at the C2 and C3 positions of the pyrrolidine ring. nih.govhmdb.ca The isatin molecule is nearly planar, a feature that has been confirmed by crystallographic studies. iucr.orgnih.gov The presence of an amide group, a ketone, and an α-keto-amide functionality within the five-membered ring contributes to its unique reactivity. nih.gov Specifically, the carbonyl group at the C3 position is highly electrophilic, making it susceptible to nucleophilic attack, which is a key aspect of its chemical versatility. wikipedia.org The nitrogen atom at position 1 can be readily substituted, and the aromatic benzene ring can be functionalized at positions 4, 5, 6, and 7, allowing for extensive structural modifications. ijrrjournal.comnih.gov

Strategic Importance of Substituted Indoline-2,3-dione Derivatives for Molecular Design

The strategic substitution of the indoline-2,3-dione nucleus is a cornerstone of modern medicinal chemistry and molecular design. nih.govresearchgate.net The ability to modify the core at multiple positions allows for the fine-tuning of a compound's physicochemical and pharmacological properties. ijrrjournal.com For instance, substitutions on the aromatic ring can influence the electronic properties of the entire molecule, while modifications at the N1 position can alter steric and lipophilic characteristics. nih.govacs.org The C3 position is particularly important, as reactions at this site can lead to the formation of spirocyclic compounds, which are of significant interest in natural product chemistry. tandfonline.com The development of isatin-based derivatives has led to compounds with selective inhibitory activity against various enzymes and receptor tyrosine kinases, highlighting the scaffold's utility in creating targeted therapeutics. acs.orgresearchgate.net The synthesis of isatin hybrids, where the isatin core is coupled with other privileged heterocyclic molecules, is another strategy employed to discover potent new bioactive compounds. tandfonline.com

Contextualizing the Difluoromethoxy Functional Group in Organic Chemistry and its Influence on Aryl Systems

The difluoromethoxy group (-OCF2H) has emerged as a valuable substituent in organic and medicinal chemistry due to its unique electronic properties and its ability to modulate the characteristics of parent compounds. nih.govnih.gov This fluorinated motif can significantly alter the lipophilicity, metabolic stability, and binding affinity of a molecule. nih.govrsc.org The -OCF2H group is considered a lipophilic hydrogen bond donor, capable of acting as a bioisostere for hydroxyl, thiol, or amine groups. acs.orgresearchgate.net This property allows it to form hydrogen bonds, which can enhance interactions with biological targets. researchgate.net

When attached to an aryl system, the difluoromethoxy group acts as a moderate electron-withdrawing substituent. nuph.edu.ua This electronic influence can impact the reactivity and properties of the aromatic ring. nuph.edu.ua The incorporation of the -OCF2H group can also improve a molecule's pharmacokinetic profile by increasing its metabolic stability and cell membrane permeability. rsc.org The growing interest in this functional group is driven by its potential to enhance the therapeutic efficacy of drug candidates. nih.govrsc.org

Current Research Landscape and Academic Interest in 6-(Difluoromethoxy)indoline-2,3-dione and Related Analogues

While specific research on this compound is not extensively detailed in the provided results, the broader context of isatin chemistry and the strategic use of fluorinated groups suggests a strong academic and industrial interest in such compounds. The development of novel synthetic methods for the introduction of the difluoromethoxy group onto aromatic rings is an active area of research. nih.govrsc.org This includes late-stage difluoromethoxylation techniques that allow for the direct modification of complex molecules. rsc.org

The synthesis of various substituted isatin derivatives for a wide range of biological applications is a continuous focus in medicinal chemistry. nih.govnih.govresearchgate.net Research into isatin-based inhibitors of enzymes like d-amino acid oxidase and carbonic anhydrases highlights the ongoing search for new therapeutic agents. nih.govnih.gov Given the known benefits of the difluoromethoxy group in drug design, it is highly probable that this compound and its analogues are being investigated as potential bioactive compounds. The combination of the privileged isatin scaffold with the advantageous properties of the difluoromethoxy group makes this class of molecules a promising area for future research and development in organic and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C9H5F2NO3 |

|---|---|

Molecular Weight |

213.14 g/mol |

IUPAC Name |

6-(difluoromethoxy)-1H-indole-2,3-dione |

InChI |

InChI=1S/C9H5F2NO3/c10-9(11)15-4-1-2-5-6(3-4)12-8(14)7(5)13/h1-3,9H,(H,12,13,14) |

InChI Key |

FUANXDPFAYQQPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)F)NC(=O)C2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Difluoromethoxy Indoline 2,3 Dione and Novel Indoline 2,3 Dione Derivatives

Classic and Modern Approaches to Indoline-2,3-dione Core Synthesis

The synthesis of the indoline-2,3-dione core has been a subject of extensive research for over a century, leading to the development of several named reactions and their modern variants. nih.govdergipark.org.tr These methods provide the foundational chemistry for accessing a diverse range of substituted isatins.

Mechanistic Insights and Scope of the Sandmeyer Isatin (B1672199) Synthesis

The Sandmeyer isatin synthesis, first reported in 1919, is a classical and widely used method for preparing isatins from anilines. biomedres.ussynarchive.com The reaction is a two-step process. In the first step, the substituted aniline (B41778) reacts with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate (B86663) to form an isonitrosoacetanilide intermediate. biomedres.usnih.gov This intermediate is then isolated and cyclized in the second step using a strong acid, typically concentrated sulfuric acid, to yield the final isatin. biomedres.ussynarchive.com

The mechanism of the Sandmeyer synthesis is believed to initiate with the formation of a glyoxamide, which then reacts with hydroxylamine to generate the key α-oximinoacetanilide intermediate. chemicalbook.com The subsequent cyclization is an intramolecular electrophilic substitution reaction, where the oxime is dehydrated to form a reactive α-acylnitrile species that undergoes ring closure onto the aromatic ring. synarchive.comchemicalbook.com

The scope of the Sandmeyer synthesis is broad, but it is particularly effective for anilines bearing electron-withdrawing groups. nih.gov However, the classical conditions can be harsh and may lead to lower yields with anilines that have increased lipophilicity or contain certain electron-donating groups, as the solubility of the intermediate in the sulfuric acid medium can be poor. chemicalbook.com

Exploration of the Stolle Isatin Synthesis and Related Cyclization Strategies

The Stolle isatin synthesis provides an important alternative to the Sandmeyer method, particularly for the synthesis of N-substituted isatins. nih.govresearchgate.net This procedure involves the reaction of a primary or secondary arylamine with oxalyl chloride to form an intermediate chlorooxalylanilide. biomedres.usgoogle.com This intermediate is then cyclized in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), boron trifluoride etherate (BF₃·Et₂O), or titanium tetrachloride (TiCl₄), to afford the indoline-2,3-dione. biomedres.usresearchgate.net

The Stolle reaction is a versatile method that can be applied to a variety of substituted anilines and is also suitable for the synthesis of polycyclic isatins. biomedres.usnih.gov The choice of Lewis acid can be crucial for the success of the cyclization step and can be optimized depending on the substrate.

Contemporary Variants and Optimized Pathways for Indoline-2,3-dione Formation

In recent years, several modern and optimized methods for the synthesis of the indoline-2,3-dione core have been developed to overcome the limitations of the classical approaches. These contemporary variants often offer milder reaction conditions, improved yields, and better regioselectivity.

One notable advancement is the modification of the Sandmeyer synthesis, where issues with the solubility of lipophilic intermediates can be circumvented by using methanesulfonic acid instead of sulfuric acid for the cyclization step. chemicalbook.com Another approach involves the pre-formation of benzyloximinoacetanilides, which can be prepared in good yields by coupling a substituted aniline with benzyloximinoacetic acid. These intermediates can then be cyclized under acidic conditions to provide the desired isatins. chemicalbook.com

Other modern strategies include the metal-free synthesis of N-substituted isatins from 2-amino acetophenones using iodine and dimethyl sulfoxide (B87167) (I₂-DMSO) as a catalytic system, which proceeds through C-H bond activation and subsequent intramolecular cyclization. nih.govdergipark.org.tr Furthermore, eco-friendly approaches, such as the oxidation of indoles using molecular oxygen and a photosensitizer, have been reported for the synthesis of N-alkylated isatins. nih.gov The directed ortho-metalation (DoM) of N-protected anilines followed by reaction with diethyl oxalate (B1200264) represents another powerful method that allows for predictable regiochemical control in the synthesis of substituted isatins. nih.govbiomedres.us

| Method | Starting Materials | Key Reagents | Advantages | Limitations |

| Sandmeyer Synthesis | Substituted Aniline | Chloral hydrate, Hydroxylamine HCl, H₂SO₄ | Well-established, good for electron-withdrawing groups | Harsh conditions, issues with lipophilic substrates |

| Stolle Synthesis | Substituted Aniline | Oxalyl chloride, Lewis Acid (e.g., AlCl₃) | Good for N-substituted isatins, versatile | Requires anhydrous conditions |

| Modified Sandmeyer | Substituted Aniline | Benzyloximinoacetic acid, CH₃SO₃H | Milder conditions, improved solubility | Multi-step |

| I₂-DMSO Catalysis | 2-Amino Acetophenone | I₂, DMSO | Metal-free, C-H activation | Limited to N-substituted isatins |

| Directed ortho-Metalation | N-Protected Aniline | Organolithium reagent, Diethyl oxalate | High regioselectivity | Requires protecting groups, cryogenic temperatures |

Methodologies for Regioselective Introduction of the Difluoromethoxy Moiety

The introduction of the difluoromethoxy group onto the isatin scaffold can be achieved through two primary strategies: by starting with a pre-functionalized precursor or by functionalizing the isatin core after its formation.

Synthesis via Difluoromethoxy-Substituted Anilines

The most direct approach to 6-(difluoromethoxy)indoline-2,3-dione is to begin with the corresponding substituted aniline, 4-(difluoromethoxy)aniline (B1299965). The synthesis of this key intermediate has been reported and can be achieved through a multi-step process. One method involves the reaction of 4-nitrophenol (B140041) with sodium hydroxide (B78521) to form sodium 4-nitrophenoxide. This is followed by a reaction with monochlorodifluoromethane under alkaline conditions to generate 4-(difluoromethoxy)nitrobenzene. The final step is the reduction of the nitro group to an amine, which can be accomplished using iron oxide and activated carbon as catalysts with hydrazine (B178648) and water as the reducing agents, to yield 4-(difluoromethoxy)aniline. acs.org

With 4-(difluoromethoxy)aniline in hand, the indoline-2,3-dione core can be constructed using the classical methods described above. For instance, employing the Sandmeyer synthesis, 4-(difluoromethoxy)aniline would be reacted with chloral hydrate and hydroxylamine hydrochloride to form N-(4-(difluoromethoxy)phenyl)-2-(hydroxyimino)acetamide. Subsequent acid-catalyzed cyclization with sulfuric acid or methanesulfonic acid would be expected to yield this compound. The electron-withdrawing nature of the difluoromethoxy group should be compatible with the Sandmeyer conditions.

Alternatively, the Stolle synthesis could be employed by reacting 4-(difluoromethoxy)aniline with oxalyl chloride to form the corresponding chlorooxalylanilide, followed by Lewis acid-mediated cyclization to afford the target this compound.

Post-Cyclization Functionalization Strategies at the C-6 Position of the Indoline-2,3-dione Scaffold

An alternative strategy involves the direct functionalization of the pre-formed indoline-2,3-dione ring at the C-6 position. This approach is more challenging due to the need for regioselective C-H functionalization on the benzene (B151609) ring of the isatin core. The reactivity of the isatin ring is complex, with several potential sites for reaction, including the N-H, the C-3 carbonyl, and the aromatic ring. researchgate.net

Electrophilic aromatic substitution on the isatin ring typically occurs at the C-5 and C-7 positions, which are activated by the electron-donating character of the nitrogen atom. Directing a substitution to the C-6 position is therefore not straightforward. However, recent advances in C-H functionalization chemistry have provided new tools that could potentially be applied to this problem. For example, transition metal-catalyzed C-H functionalization reactions have been developed for the selective functionalization of indoles, although their application to isatins is less explored.

Direct difluoromethoxylation of aromatic and heteroaromatic compounds has been achieved using radical-based methods, often involving photoredox catalysis. These methods generate a difluoromethoxy radical that can add to the aromatic ring. While powerful, these reactions can sometimes lead to mixtures of regioisomers, and their applicability to the specific case of the indoline-2,3-dione C-6 position would require further investigation. Another emerging area is electrophilic difluoromethoxylation, though reagents for this transformation are still under development and their reactivity with electron-deficient systems like isatin would need to be established.

Given the current state of synthetic methodology, the synthesis of this compound via a pre-functionalized aniline appears to be the more established and predictable route.

There is currently a lack of specific, publicly available research detailing the application of green chemistry principles or enantioselective synthesis methodologies directly for the compound this compound. While the broader class of indoline-2,3-diones (isatins) has been the subject of extensive research in these areas, detailed findings for this particular difluoromethoxy-substituted derivative are not readily found in the scientific literature based on the conducted searches.

General principles of green chemistry, such as the use of safer solvents, atom economy, and energy efficiency, are widely encouraged in the synthesis of all chemical compounds, including isatin derivatives. Similarly, the field of asymmetric synthesis has seen significant advancements in creating chiral indoline-2,3-diones. However, without specific studies on this compound, any discussion would be hypothetical and not based on the detailed, compound-specific research findings required by the prompt.

Therefore, the following sections on "Green Chemistry Principles and Sustainable Synthesis" and "Enantioselective Synthesis and Asymmetric Transformations" cannot be populated with the scientifically accurate and specific information requested for this compound. Further research and publication in the field are needed to provide the data necessary to address these aspects for this specific compound.

Scientific Literature Lacks Specific Data on the Reactivity of this compound

Despite a thorough review of available scientific literature, detailed information regarding the specific chemical reactivity and transformation pathways of the compound This compound is not presently available. While the general reactivity of the parent molecule, indoline-2,3-dione (isatin), is well-documented, specific studies detailing the influence of the 6-difluoromethoxy substituent on its chemical behavior are absent from the surveyed resources. Consequently, a comprehensive article focusing solely on the specified compound as outlined cannot be generated at this time.

The indoline-2,3-dione core is a well-known scaffold in organic chemistry, valued for its versatile reactivity. nih.govresearchgate.netirapa.org This includes reactions at the nitrogen atom (N-1), the two carbonyl groups (C-2 and C-3), and the aromatic ring. nih.govresearchgate.net However, the precise effects—such as changes in reaction speed, selectivity, and mechanistic pathways—imparted by the electron-withdrawing difluoromethoxy (-OCHF₂) group at the 6-position have not been specifically investigated or reported in the available literature.

General principles of organic chemistry allow for predictions about the electronic influence of the -OCHF₂ group. Its electron-withdrawing nature would be expected to modulate the reactivity of the isatin core, for instance by increasing the electrophilicity of the C-3 carbonyl group and influencing the regioselectivity of aromatic substitution reactions. However, without experimental data from studies on this compound itself, any discussion would be purely speculative and would not meet the required standard of scientific accuracy for the requested article.

Key areas where specific data for this compound is lacking include:

Nucleophilic and Electrophilic Activation: While the general sites of activation on the isatin ring are known, no studies describe how the 6-difluoromethoxy group specifically modifies the reactivity of the indole (B1671886) nitrogen, the carbonyl centers, or the patterns of aromatic substitution. researchgate.net

Influence on Reaction Kinetics and Thermodynamics: There is no available data on how the 6-difluoromethoxy substituent affects the rates and equilibrium of reactions involving this specific isatin derivative.

Schiff Base Formation: The condensation of isatins with primary amines to form Schiff bases is a fundamental reaction. nih.govnih.govchalcogen.ro However, no mechanistic or kinetic studies for this reaction using this compound have been published.

Ring Annulation and Spirocyclic Framework Construction: Isatins are valuable precursors for constructing complex spirocyclic molecules. researchgate.netresearchgate.netnih.gov While numerous examples exist for other isatin derivatives, there are no specific reports on the use of this compound in these types of synthetic transformations.

Elucidation of Chemical Reactivity and Transformation Pathways of 6 Difluoromethoxy Indoline 2,3 Dione

Rearrangement Reactions and Ring Expansions of Indoline-2,3-dione Systems

The strained five-membered ring of the indoline-2,3-dione system is susceptible to various rearrangement and ring expansion reactions, providing access to larger and more complex heterocyclic structures, most notably quinoline (B57606) derivatives. nih.gov These transformations often proceed through the cleavage of the C2-C3 bond or the N1-C2 amide bond.

One of the key strategies for ring expansion involves the reaction of isatins with a source of one or two carbon atoms. A scandium-catalyzed reaction of isatin (B1672199) derivatives with trimethylsilyldiazomethane (B103560) results in the insertion of a methylene (B1212753) group, leading to the formation of 3-functionalized quinolin-2-one derivatives. chemistryviews.org This regioselective ring enlargement provides a direct route to the quinolone core. chemistryviews.org

Another significant class of rearrangement involves the reaction of isatins with binucleophiles. For instance, the reaction with o-phenylenediamine (B120857) in acetic acid can lead to two different products depending on the substituents on the isatin ring. tandfonline.com Isatins with electron-donating groups tend to undergo a classical condensation and cyclization to form 6H-indolo[2,3-b]quinoxalines. tandfonline.com Conversely, isatins bearing electron-withdrawing groups, such as the 6-(difluoromethoxy) group would be expected to favor, enhance the formation of rearranged 3-(2'-amino-5'-substituted)-quinoxaline-2(1H)-ones. tandfonline.com This substituent-dependent pathway highlights the electronic tunability of the isatin core.

A unique two-carbon ring expansion has also been reported, utilizing N-substituted pyridinium (B92312) bromide and indene-1,3-dione to construct a dibenzo[b,d]azepin-6-one scaffold from the isatin ring. nih.gov Furthermore, reactions involving the cleavage of the isatin C-N bond followed by ring expansion have been developed using reagents like 6-amino uracils, catalyzed by p-toluene sulphonic acid in water, to yield complex fused quinoline systems. rsc.org This method is noted for its efficiency and adherence to green chemistry principles. rsc.org

| Reactant(s) | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Isatin derivative | Trimethylsilyldiazomethane, Scandium triflate | 3-Functionalized quinolin-2-one | chemistryviews.org |

| Isatin derivative (electron-donating group) | o-Phenylenediamine, Acetic acid | 6H-Indolo[2,3-b]quinoxaline | tandfonline.com |

| Isatin derivative (electron-withdrawing group) | o-Phenylenediamine, Acetic acid | 3-(2'-Amino-5'-substituted)-quinoxaline-2(1H)-one | tandfonline.com |

| Isatin derivative | 6-Amino uracils, p-Toluene sulphonic acid, Water | Isoxazole fused quinoline scaffolds | rsc.org |

| Isatin derivative | N-Substituted pyridinium bromide, Indene-1,3-dione | Dibenzo[b,d]azepin-6-one | nih.gov |

Oxidative Transformations of the Indoline-2,3-dione Nucleus

The indoline-2,3-dione nucleus, while already containing oxidized carbon centers, can undergo further oxidative transformations, primarily involving the cleavage of the C2-C3 bond. This oxidative ring-opening is a key pathway for the synthesis of other important heterocyclic structures, such as isatoic anhydrides.

A classic and widely employed oxidative transformation is the Baeyer-Villiger oxidation. wikipedia.org This reaction involves the oxidation of the C3-ketone of the isatin ring with a peroxyacid, such as m-chloroperbenzoic acid (mCPBA), or hydrogen peroxide. nih.govorganic-chemistry.org The reaction proceeds through a Criegee intermediate, where a migratory insertion of an oxygen atom occurs. wikipedia.org In the case of isatin, this leads to the formation of an unstable seven-membered ring intermediate which rapidly rearranges to isatoic anhydride (B1165640) through the cleavage of the original C2-C3 bond. nih.gov This transformation can be catalyzed by organoselenium compounds when using hydrogen peroxide, offering a clean and mild reaction condition. nih.gov

The direct oxidation of isatin to isatoic anhydride can also be achieved with other oxidizing agents. For example, treatment of isatin with chromic acid in acetic acid yields isatoic anhydride. nih.gov Similarly, Oxone, a potassium peroxymonosulfate (B1194676) salt, has been shown to effectively cleave the C2-C3 bond of various indole (B1671886) derivatives to furnish the corresponding isatoic anhydrides. rsc.org

While the oxidation of the isatin nucleus leads to ring-opened products, it is also pertinent to consider the oxidative formation of isatins from less oxidized precursors like indoles. This provides context for the stability of the dione (B5365651) system. Indoles can be oxidized to isatins using various catalytic systems, such as palladium with tert-butyl hydroperoxide (TBHP) or copper catalysts with aqueous TBHP. researchgate.netx-mol.comresearchgate.net These methods are generally tolerant of a wide range of functional groups on the indole ring. researchgate.netresearchgate.net An iodine-promoted domino reaction has also been developed that involves the oxidative cleavage of the C2-C3 bond in indole structures to form amide bonds, leading to quinazolinones and tryptanthrins, showcasing a pathway that proceeds through an oxidative rearrangement mechanism reminiscent of a Baeyer-Villiger type oxidation. nih.gov

| Substrate | Oxidizing Agent/Catalyst | Product | Transformation Type | Reference |

|---|---|---|---|---|

| Indoline-2,3-dione | H₂O₂ / Organoselenium catalyst | Isatoic anhydride | Baeyer-Villiger Oxidation / Ring Opening | nih.gov |

| Indoline-2,3-dione | Chromic acid / Acetic acid | Isatoic anhydride | Oxidative Ring Opening | nih.gov |

| Indole derivative | Oxone (KHSO₅) | Isatoic anhydride | Oxidative C-C Cleavage | rsc.org |

| Indole derivative | Pd catalyst / tert-Butyl hydroperoxide (TBHP) | Indoline-2,3-dione | Oxidation of Precursor | researchgate.netx-mol.com |

| Indole derivative | Cu catalyst / aq. tert-Butyl hydroperoxide (TBHP) | Indoline-2,3-dione | Oxidation of Precursor | researchgate.net |

| 2-Phenylindole | I₂ / O₂ | Quinazolinones / Tryptanthrins | Oxidative C-C Cleavage / Rearrangement | nih.gov |

Advanced Computational and Theoretical Investigations of 6 Difluoromethoxy Indoline 2,3 Dione Molecular Architecture and Reactivity

Quantum Mechanical Characterization of Electronic Structure and Energetics

Quantum mechanics forms the bedrock of modern computational chemistry, allowing for the detailed characterization of a molecule's electronic landscape. These methods elucidate the distribution of electrons and energy levels within the molecule, which are fundamental determinants of its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly effective for predicting the ground-state properties of organic compounds by optimizing their molecular geometry to the lowest energy state. For molecules in the indoline-2,3-dione class, DFT methods like B3LYP or M06-2x with a 6-311++G(d,p) basis set are commonly employed to calculate structural parameters. researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional architecture.

Table 1: Predicted Geometrical Parameters for 6-(Difluoromethoxy)indoline-2,3-dione using DFT Note: The following data are representative values for an indoline-2,3-dione structure and serve as an illustration of typical DFT outputs.

| Parameter | Bond/Atoms | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C2=O1 | 1.215 |

| Bond Length | C3=O2 | 1.218 |

| Bond Length | C2-C3 | 1.540 |

| Bond Length | N1-H1 | 1.012 |

| Bond Angle | O1=C2-C3 | 126.5 |

| Bond Angle | N1-C2-C7a | 109.8 |

| Dihedral Angle | O1=C2-C3=O2 | -5.5 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital available to accept electrons, thus acting as an electron acceptor (electrophile). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. researchgate.net A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. researchgate.net For this compound, the HOMO is expected to be localized over the benzene (B151609) ring and the nitrogen atom, while the LUMO would be concentrated around the electron-deficient dicarbonyl (C2 and C3) region, which is typical for isatin (B1672199) derivatives. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors Note: These values are illustrative for a substituted indoline-2,3-dione derivative.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -2.40 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

For this compound, the MEP map would show significant negative potential around the carbonyl oxygen atoms at the C2 and C3 positions, identifying them as primary sites for interaction with electrophiles. Conversely, a region of high positive potential would be located around the N-H proton, indicating its susceptibility to deprotonation or interaction with nucleophiles. The difluoromethoxy group would also influence the potential distribution on the benzene ring.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing it in terms of localized electron-pair "Lewis-like" structures. researchgate.netwisc.edu This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. mpg.de

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis Note: This table presents hypothetical but representative intramolecular interactions for the title compound.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O on C2 | π(C3-C3a) | 18.5 |

| LP(1) O on C3 | π(C2-N1) | 20.2 |

| π(C4-C5) | π(C6-C7) | 15.8 |

| LP(2) N1 | π(C2-O1) | 45.3 |

Computational Prediction and Validation of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can be performed to aid in the assignment of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often implemented within a DFT framework, is the most common approach for calculating NMR shielding tensors and, subsequently, chemical shifts. researchgate.net

The calculated ¹H and ¹³C chemical shifts for this compound can be compared against experimental values (if available) or against known data for similar indole (B1671886) structures. clockss.org A good correlation between the theoretical and experimental shifts provides strong validation for the computationally optimized molecular structure. Calculations are typically referenced against a standard compound like tetramethylsilane (TMS).

Table 4: Theoretical and Representative Experimental NMR Chemical Shifts (δ, ppm) Note: Experimental values are based on typical shifts for substituted isatins and are for illustrative purposes. Calculated values are hypothetical results from a GIAO-DFT computation.

| Atom | Calculated ¹³C Shift (ppm) | Representative ¹³C Shift (ppm) | Atom | Calculated ¹H Shift (ppm) | Representative ¹H Shift (ppm) |

|---|---|---|---|---|---|

| C2 | 184.5 | 184.0 | H4 | 7.70 | 7.65 |

| C3 | 159.0 | 158.5 | H5 | 7.25 | 7.20 |

| C3a | 118.2 | 118.0 | H7 | 7.15 | 7.10 |

| C6 | 152.0 | 151.8 | N-H | 11.10 | 11.05 |

| -OCHF₂ | 116.5 (t) | 116.0 (t) | -OCHF₂ | 6.80 (t) | 6.75 (t) |

Vibrational Spectroscopy Predictions

Theoretical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful tool for predicting the vibrational spectra (FT-IR and Raman) of molecules like this compound. By modeling the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands.

For the parent compound, isatin, and its derivatives, the vibrational spectrum is characterized by distinct peaks corresponding to the stretching and bending of its various functional groups. The carbonyl (C=O) stretching modes are particularly sensitive to the electronic effects of substituents on the aromatic ring. In isatin, the two carbonyl groups at the 2- and 3-positions give rise to symmetric and asymmetric stretching vibrations, which are often observed in the region of 1700-1800 cm⁻¹. The N-H stretching vibration of the indole ring typically appears as a sharp band around 3200-3500 cm⁻¹.

The introduction of the 6-(difluoromethoxy) group is predicted to influence these characteristic vibrational frequencies. The electron-withdrawing nature of the difluoromethoxy group is expected to cause a shift in the carbonyl stretching frequencies to higher wavenumbers. Furthermore, the C-F and C-O stretching vibrations of the difluoromethoxy group itself will introduce new bands in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

A hypothetical table of predicted vibrational frequencies for this compound, based on DFT calculations of related substituted isatins, is presented below.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | 3300 - 3450 |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C=O Stretch (asymmetric) | 1750 - 1780 |

| C=O Stretch (symmetric) | 1730 - 1750 |

| C=C Stretch (aromatic) | 1600 - 1650 |

| C-N Stretch | 1300 - 1400 |

| C-O-C Stretch (ether) | 1100 - 1200 |

| C-F Stretch | 1000 - 1100 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Conformational Landscape and Tautomeric Equilibrium Studies

The conformational landscape of this compound is primarily defined by the orientation of the difluoromethoxy group relative to the indole ring. While the indoline-2,3-dione core is largely planar, rotation around the C-O bond of the methoxy group can lead to different conformers. Computational studies using methods such as DFT can elucidate the relative energies of these conformers and the energy barriers to their interconversion.

Tautomerism is another important aspect of the molecular structure of this compound. Isatin and its derivatives can exist in tautomeric forms, primarily involving the lactam-lactim equilibrium of the five-membered ring. The keto form (lactam) is generally the more stable tautomer. However, the presence of the difluoromethoxy substituent and the surrounding solvent environment can influence the position of this equilibrium.

Theoretical calculations can predict the relative stabilities of the tautomers by computing their Gibbs free energies. For this compound, the electron-withdrawing nature of the substituent is expected to further stabilize the keto form.

Analysis of Non-Covalent Interactions: Hydrogen Bonding and π-π Stacking in Condensed Phases

In the solid state, the molecular packing of this compound is governed by non-covalent interactions, including hydrogen bonding and π-π stacking. The N-H group of the indole ring can act as a hydrogen bond donor, while the carbonyl oxygens and the fluorine atoms of the difluoromethoxy group can act as hydrogen bond acceptors. These interactions lead to the formation of supramolecular assemblies.

The aromatic rings of the indoline (B122111) core can participate in π-π stacking interactions, further stabilizing the crystal lattice. The nature and strength of these interactions can be investigated using computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis. These methods provide insights into the electron density distribution and the regions of attractive and repulsive interactions between molecules.

Theoretical Modeling of Solvent Effects on Electronic Structure and Reactivity

The electronic structure and reactivity of this compound can be significantly influenced by the solvent environment. Theoretical models, such as the Polarizable Continuum Model (PCM), can be employed to simulate the effects of different solvents on the molecule's properties.

Solvation is expected to affect the energies of the frontier molecular orbitals (HOMO and LUMO), which in turn influences the molecule's reactivity and its UV-Vis absorption spectrum. In polar solvents, the charge distribution of the molecule can be altered, potentially leading to changes in its dipole moment and reactivity in chemical reactions. For instance, polar solvents may stabilize charged intermediates or transition states, thereby affecting reaction rates.

In Silico Approaches to Ligand-Receptor Interactions and Molecular Docking for Mechanistic Understanding

Isatin derivatives are known to exhibit a wide range of biological activities, often through their interaction with specific protein targets. Molecular docking is a powerful in silico technique used to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target (receptor).

For this compound, molecular docking studies can be performed to investigate its potential interactions with various enzymes and receptors. These studies can help to identify key amino acid residues involved in the binding and to understand the structural basis for the compound's biological activity. The difluoromethoxy group can play a crucial role in these interactions, potentially forming hydrogen bonds or other favorable contacts within the binding pocket of the target protein.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their physicochemical properties. These models can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

For a series of substituted indoline-2,3-diones, including the 6-(difluoromethoxy) derivative, QSPR studies can be developed to predict properties such as solubility, lipophilicity (logP), and electronic properties. Molecular descriptors, which are numerical representations of the molecular structure, are calculated for each compound and used to build the QSPR model. These descriptors can include constitutional, topological, geometrical, and electronic parameters. Such models can be valuable tools in the rational design of new isatin-based compounds with optimized properties for various applications.

Future Directions and Emerging Research Avenues for 6 Difluoromethoxy Indoline 2,3 Dione Chemistry

Development of Highly Efficient and Atom-Economical Synthetic Pathways for Difluoromethoxy-Substituted Indoline-2,3-diones

While traditional methods like the Sandmeyer and Stolle processes provide foundational routes to the isatin (B1672199) core, future research is focused on developing more sustainable and efficient synthetic strategies. nih.govijrrjournal.com For difluoromethoxy-substituted isatins, this involves adapting modern synthetic methodologies to improve yields, reduce waste, and enhance operational simplicity.

Key areas of development include:

Green Chemistry Protocols: A significant goal is the adoption of environmentally benign procedures. One promising approach is the use of water as a solvent and a recyclable catalyst, such as VOSO₄, for one-pot condensation reactions. nih.gov Such a method was successfully used to synthesize 3,3-di(indolyl)indolin-2-ones and demonstrated high yields and catalyst reusability for multiple cycles. nih.gov Adapting this green protocol for the synthesis of derivatives starting from 6-(difluoromethoxy)indoline-2,3-dione is a logical next step.

Phase-Transfer Catalysis (PTC): PTC offers a powerful method for synthesizing N-alkylated isatin derivatives under mild conditions. researchgate.net This technique, using catalysts like tetra-n-butylammonium bromide (TBAB) in solvents such as dimethylformamide (DMF), has been effective for synthesizing novel 5-chloro and 5-bromo isatin derivatives with good yields. researchgate.net Applying PTC to the nitrogen of this compound could efficiently generate a library of N-substituted compounds for further study.

Atom-Economical Reactions: Cycloaddition reactions are inherently atom-economical and represent a green approach to building molecular complexity. researchgate.net The development of cycloaddition strategies using the this compound scaffold as a building block could lead to diverse heterocyclic frameworks with high efficiency. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for Novel Derivatives

The unambiguous identification of novel this compound derivatives is critical. Future research will rely on a suite of advanced analytical techniques to fully characterize these complex molecules.

Nuclear Magnetic Resonance (NMR): Multi-dimensional NMR spectroscopy is indispensable. Beyond standard ¹H and ¹³C NMR, 2D experiments such as ¹H-¹³C HSQC and ¹H-¹³C HMBC are essential for confirming the complex connectivity of new derivatives, particularly for spirocyclic systems. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides precise mass data, which is crucial for confirming the elemental composition of newly synthesized compounds. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of a molecule's three-dimensional structure. researchgate.net This technique is invaluable for determining the stereochemistry and solid-state conformation of chiral derivatives and complex scaffolds derived from this compound. researchgate.net

The combination of these techniques, as demonstrated in the characterization of complex spiro[indole-3,4′-pyridine] derivatives, will be the standard for structural elucidation in this field. nih.gov

Deeper Understanding of Structure-Reactivity Relationships through Integrated Computational and Experimental Synergy

Understanding how the difluoromethoxy group influences the reactivity and interactions of the indoline-2,3-dione core is a primary research goal. A synergistic approach combining computational modeling with experimental validation is the most powerful way to achieve this.

Computational Docking Studies: Molecular docking simulations are used to predict the binding modes and affinities of isatin derivatives with various protein targets. nih.gov Such studies have been applied to Schiff bases of indoline-2,3-dione, revealing the importance of the isatin moiety for strong interactions within enzyme active sites. nih.gov Similar in silico studies on this compound derivatives can guide the design of targeted molecules. researchgate.net

Influence of Electronic Properties: The difluoromethoxy group is strongly electron-withdrawing. Studies on other substituted isatins have shown that electron-withdrawing groups can enhance reaction yields compared to unsubstituted or electron-donating group-substituted substrates. acs.org For instance, in photoredox-catalyzed reactions, a CF₃-substituted isatin gave a higher yield (76%) than the unsubstituted version (55%). acs.org Quantifying the electronic impact of the -OCF₂H group on the reactivity of the C2 and C3 carbonyls is a key area for future investigation.

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a library of derivatives and evaluating their properties, QSAR models can be built. This was demonstrated with indoline-2,3-dione-based benzene (B151609) sulfonamides, where substitutions on the aromatic ring led to varied inhibitory profiles against certain enzymes. nih.gov A similar systematic study of this compound derivatives would yield valuable data for predictive modeling.

Exploration of Novel Non-Traditional Applications in Emerging Technologies and Specialized Chemical Industries

While much isatin research focuses on biological applications, the unique properties of fluorinated derivatives open doors to materials science and other specialized fields.

Advanced Materials: The isatin scaffold is a known component in the synthesis of dyes. nih.gov The introduction of a difluoromethoxy group can alter the chromophoric properties, potentially leading to new dyes with specialized optical characteristics for use in sensors or imaging agents.

Corrosion Inhibition: Isatin derivatives have been explored for their potential as corrosion inhibitors. nih.gov The strong electronic nature and potential surface interactions of this compound could lead to the development of highly effective anti-corrosion agents for specialized alloys or industrial conditions.

Polymer Chemistry: The reactive carbonyl groups of the isatin core make it a candidate for incorporation into novel polymer backbones or as a pendant group to modify polymer properties. Fluorinated polymers often exhibit enhanced thermal stability and chemical resistance, suggesting a potential application for derivatives of this compound in high-performance materials.

Design Principles for New Indoline-2,3-dione Scaffolds with Tailored Electronic and Steric Properties

The true potential of this compound lies in its use as a versatile building block for constructing novel and complex molecular architectures with precisely controlled properties.

Construction of Polycyclic and Spirocyclic Systems: The isatin core is an excellent platform for building intricate scaffolds. Palladium-catalyzed asymmetric reactions have been developed to create tetracyclic indoline (B122111) frameworks. researchgate.net Furthermore, multi-component reactions involving isatins can yield complex spiro[indole-3,4′-pyridine] structures. nih.govmdpi.com Using this compound in these reactions would embed the unique electronic signature of the difluoromethoxy group into these larger, rigid systems.

Tailoring Properties with the "Tail Approach": This design principle involves linking the core scaffold to different chemical moieties (tails) to fine-tune properties like target selectivity. nih.gov For example, attaching various benzenesulfonamide (B165840) tails to an isoindoline-1,3-dione core via different linkers was shown to produce selective enzyme inhibitors. nih.gov Applying this principle to the this compound core could lead to new molecules with highly specific functions.

Leveraging Fluorine's Steric and Electronic Profile: The difluoromethoxy group provides a specific steric and electronic profile. Future designs will focus on exploiting these features. For instance, the electron-withdrawing nature of the group can be used to activate other parts of the molecule for specific reactions, while its size can be used to control access to a binding site or influence the conformation of a larger molecule.

Mechanistic Investigations of Complex Reactions Involving the Indoline-2,3-dione System

A fundamental understanding of reaction mechanisms is crucial for optimizing conditions and predicting outcomes. Future work will focus on elucidating the precise pathways of reactions involving this compound.

Spiro-Intermediate Formation: In reactions between isatins and 2-aminobenzylamine, a spiro compound has been proposed as an isolable intermediate that subsequently rearranges. lu.se Investigating whether the electronic nature of the 6-difluoromethoxy substituent stabilizes or destabilizes such intermediates would provide valuable mechanistic insight.

Radical Pathways: Photoredox-catalyzed reactions involving isatins proceed through radical intermediates. acs.org Mechanistic experiments, such as trapping studies with TEMPO, can help confirm the presence and nature of these radicals. acs.org Understanding how the 6-(difluoromethoxy) group influences the stability and reactivity of these radical species is an important area of inquiry.

Tuning Reaction Pathways: Research has shown that reaction conditions like temperature and solvent polarity can tune the selectivity between different mechanistic pathways (e.g., vinylidene vs. non-vinylidene pathways) in reactions involving indoles. researchgate.net A systematic investigation into how these factors control the reaction outcomes for this compound would enable chemists to selectively synthesize desired products.

Q & A

Basic: What are the established synthetic routes for 6-(Difluoromethoxy)indoline-2,3-dione, and how is its structural integrity validated?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from indoline-2,3-dione (isatin) derivatives. For example:

- Step 1 : Bromination or fluorination at the 6-position of the indoline ring under controlled conditions (e.g., using N-bromosuccinimide or fluorinating agents like Selectfluor®).

- Step 2 : Introduction of the difluoromethoxy group via nucleophilic substitution or coupling reactions (e.g., using difluoromethyl triflate or copper-mediated cross-coupling). Yields range from 60–75% under optimized conditions .

- Characterization : Purity is confirmed via HPLC (>95%), while structural validation employs:

Basic: How do structural modifications at the 6-position influence the compound’s reactivity and biological activity?

Methodological Answer:

The 6-position substituent (e.g., halogen, alkoxy, or trifluoromethyl groups) directly modulates electronic and steric properties:

- Electron-withdrawing groups (e.g., -CF₃, -F) enhance electrophilicity at the diketone moiety, facilitating nucleophilic attacks (e.g., Schiff base formation).

- Steric hindrance from bulky groups (e.g., -OCHF₂) may reduce binding affinity to enzymes like carbonic anhydrase or DNA gyrase.

- Biological activity trends : Antibacterial potency correlates with substituent lipophilicity (logP), as seen in SAR studies of halogenated indoline-2,3-diones .

Advanced: How can X-ray crystallography resolve ambiguities in the binding mode of this compound to biological targets?

Methodological Answer:

Co-crystallization with target proteins (e.g., kinases, DNA gyrase) followed by X-ray diffraction (resolution ≤2.0 Å) reveals:

- Binding interactions : Hydrogen bonds between the diketone moiety and active-site residues (e.g., Arg/Lys).

- Role of difluoromethoxy group : Stabilizes hydrophobic interactions in pocket regions (e.g., BTK PH domain, PDB ID: 6YYG) .

- Validation : Refinement using SHELXL software (R-factor <0.05) ensures accuracy .

Advanced: What mechanistic insights explain the compound’s antitumor activity in p53-MDM2 interaction studies?

Methodological Answer:

High-content screening of indoline-2,3-dione derivatives identified p53-MDM2 PPI inhibitors :

- Mechanism : The diketone scaffold mimics α-helical MDM2 residues, displacing p53.

- Functional assays :

- Fluorescence polarization (IC₅₀ ≤10 μM for lead compounds),

- Western blotting (upregulation of p21 and Bax in cancer cell lines).

- Structural optimization : 6-substituted derivatives improve solubility and reduce off-target effects .

Advanced: How are structure-activity relationship (SAR) studies designed to optimize indoline-2,3-dione derivatives for antimicrobial activity?

Methodological Answer:

SAR strategies include:

- Library design : Systematic variation of substituents at positions 1, 5, and 6 (e.g., alkyl chains, halogens).

- Biological testing :

- MIC assays against Gram-positive/negative bacteria,

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Key findings :

Advanced: What computational approaches predict the pharmacokinetic profile of this compound?

Methodological Answer:

In silico ADMET prediction involves:

- Molecular docking (AutoDock Vina) to assess binding to cytochrome P450 isoforms,

- QSAR models (e.g., SwissADME) for logP, solubility, and BBB permeability.

- Key parameters :

Advanced: How can contradictory biological data (e.g., varying IC₅₀ values across assays) be systematically addressed?

Methodological Answer:

Contradictions arise from assay conditions or target heterogeneity. Resolution strategies:

- Standardization : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Orthogonal assays : Confirm enzyme inhibition (e.g., carbonic anhydrase) via isothermal titration calorimetry (ITC) and kinetic fluorimetry .

- Data normalization : Express activity relative to reference inhibitors (e.g., acetazolamide for CA inhibition) .

Advanced: What experimental evidence supports the compound’s potential as a covalent enzyme inhibitor?

Methodological Answer:

Mass spectrometry and crystallography confirm covalent modification:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.